(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
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Overview
Description
11-Azaartemisinin: (PubChem CID: 46780499) is a synthetic analog of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes a nitrogen atom replacing one of the oxygen atoms in the artemisinin molecule. The molecular formula of 11-Azaartemisinin is C15H23NO4, and it has a molecular weight of 281.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azaartemisinin involves multiple steps, starting from dihydroartemisininThis is typically achieved through a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of 11-Azaartemisinin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 11-Azaartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11-Azaartemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
11-Azaartemisinin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to its biological activity and mechanism of action.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: It is used in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 11-Azaartemisinin involves the generation of reactive oxygen species (ROS) that damage the cellular components of parasites. The compound targets the heme group in the parasite’s cells, leading to the production of ROS and subsequent cell death. This mechanism is similar to that of artemisinin but with enhanced efficacy due to the presence of the nitrogen atom .
Comparison with Similar Compounds
Artemisinin: The parent compound from which 11-Azaartemisinin is derived.
Dihydroartemisinin: A reduced form of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin.
Uniqueness: 11-Azaartemisinin is unique due to the presence of the nitrogen atom, which enhances its stability and efficacy compared to other artemisinin derivatives. This structural modification also allows for different chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11+,13?,14+,15?/m1/s1 |
InChI Key |
LSHOKYZGSIIBMK-MBQCHNMNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |
Origin of Product |
United States |
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